molecular formula C12H19NOS B13277183 [1-(3-Methylthiophen-2-yl)ethyl](oxolan-2-ylmethyl)amine

[1-(3-Methylthiophen-2-yl)ethyl](oxolan-2-ylmethyl)amine

Cat. No.: B13277183
M. Wt: 225.35 g/mol
InChI Key: JXUPBQDPRPRUCI-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)ethylamine is a tertiary amine featuring a 3-methylthiophen-2-yl group and an oxolan-2-ylmethyl substituent. The compound combines a sulfur-containing aromatic thiophene ring with a tetrahydrofuran (oxolan) moiety, which influences its electronic and steric properties. The molecular formula is C₁₂H₁₉NOS (molecular weight: 225.35 g/mol), derived from the thiophene-ethyl (C₇H₉S) and oxolan-methyl (C₅H₉O) groups linked via an amine bridge.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)ethanamine

InChI

InChI=1S/C12H19NOS/c1-9-5-7-15-12(9)10(2)13-8-11-4-3-6-14-11/h5,7,10-11,13H,3-4,6,8H2,1-2H3

InChI Key

JXUPBQDPRPRUCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NCC2CCCO2

Origin of Product

United States

Preparation Methods

General Methods for Amination of 3-Methylthiophene Derivatives

The 1-(3-methylthiophen-2-yl)ethylamine fragment can be prepared by reductive amination of 3-methylthiophene-2-acetaldehyde or related ketones with ammonia or primary amines. Literature shows the use of catalytic hydrogenation with metal catalysts such as Raney-Nickel or palladium on carbon under hydrogen atmosphere for reductive amination of aromatic ketones to yield optically active amines with high yield and enantiomeric purity.

  • Example: A method involving tetraalkyl titanate and Raney-Nickel catalyzed asymmetric reductive amination followed by debenzylation has been reported to yield optically active aryl ethylamines with yields >75% and optical purity >99%.
Step Reagents/Conditions Outcome
Reductive amination 3-Methylthiophene-2-acetophenone, S-phenylethylamine, tetraalkyl titanate, Raney-Ni, H2, 80-100 °C Formation of N-benzyl protected amine intermediate
Debenzylation Pd/C catalyst, H2, 60 °C Removal of benzyl protecting group, yielding free amine

Attachment of Oxolan-2-ylmethyl Group

Alkylation of Amine with Oxolane Derivatives

Catalysts and Reaction Conditions

Catalysts

  • Raney-Nickel and Pd/C are classical catalysts for hydrogenation and debenzylation steps in amine synthesis.
  • Iridium-based catalysts (Ir-pyridonate complexes) are effective for tandem reductive amination with methanol as hydrogen donor, enabling mild and selective N-alkylation.

Reaction Parameters

  • Typical temperatures range from 60 °C for debenzylation to 100 °C for reductive amination.
  • Hydrogen pressure varies from atmospheric to 15 atm depending on catalyst and substrate.
  • Solvents include methanol, toluene, tetrahydrofuran, or mixtures thereof.
  • Bases such as cesium carbonate facilitate the catalytic cycle in reductive amination.

Summary Table of Preparation Methods

Step Starting Material Reagents & Catalysts Conditions Yield (%) Notes
Reductive amination to amine 3-Methylthiophene-2-acetophenone S-phenylethylamine, tetraalkyl titanate, Raney-Ni, H2 80-100 °C, 3-15 atm H2 75-78 High optical purity (>99%)
Debenzylation N-benzyl protected amine Pd/C, H2 60 °C, 3 atm H2 Quantitative Clean removal of protecting group
Reductive amination with oxolane aldehyde 1-(3-Methylthiophen-2-yl)ethylamine, oxolane-2-carboxaldehyde Iridium catalyst, Cs2CO3, MeOH 100 °C, 16 h 85-90 Tandem synthesis, mild conditions

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)ethylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methylthiophen-2-yl)ethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)ethylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical distinctions between the target compound and analogous structures:

Compound Name (Reference) Aromatic Group Amine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-(3-Methylthiophen-2-yl)ethylamine 3-Methylthiophen-2-yl Oxolan-2-ylmethyl C₁₂H₁₉NOS 225.35 Sulfur-rich thiophene; moderate lipophilicity; cyclic ether moiety
(oxolan-3-ylmethyl)[1-(pyridin-2-yl)ethyl]amine Pyridin-2-yl Oxolan-3-ylmethyl C₁₂H₁₈N₂O 206.28 Nitrogen-containing pyridine; lower molecular weight; increased polarity
[1-(3-Chloro-4-fluorophenyl)ethyl][1-(oxolan-2-yl)ethyl]amine 3-Chloro-4-fluorophenyl Oxolan-2-ylmethyl C₁₄H₁₉ClFNO 271.76 Halogenated phenyl; higher molecular weight; enhanced lipophilicity
[1-(3-Fluorophenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine 3-Fluorophenyl 3-Methylthiophen-2-yl C₁₄H₁₆FNS 249.35 Fluorophenyl vs. methylthiophene; sulfur retained; altered π-π interactions
(1-(oxolan-2-yl)ethylamine) 2-Trifluoromethoxyphenyl Oxolan-2-ylmethyl C₁₄H₁₈F₃NO₂ 289.29 Strong electron-withdrawing trifluoromethoxy group; highest molecular weight

Detailed Analysis

Aromatic Group Variations
  • Thiophene vs. Pyridine (): Replacing the thiophene with pyridine introduces a nitrogen atom, altering electronic properties.
  • Halogenated Phenyl Groups (): Compounds with chloro-, fluoro-, or trifluoromethoxy-phenyl groups exhibit higher lipophilicity and metabolic stability due to halogen electronegativity. For example, the trifluoromethoxy group in significantly reduces amine basicity, impacting protonation states under physiological conditions .
Amine Substituent Effects
  • Oxolan vs. Thiophene-Methyl (): The oxolan-2-ylmethyl group provides a cyclic ether, enhancing solubility through oxygen’s hydrogen-bonding capacity. In contrast, the thiophene-methyl substituent in retains sulfur’s polarizability, favoring hydrophobic interactions .
Molecular Weight and Bioavailability
  • Lower molecular weight compounds (e.g., , 206.28 g/mol) may exhibit better membrane permeability, while bulkier analogs (e.g., , 289.29 g/mol) could face challenges in pharmacokinetics despite improved target binding .

Functional Implications

  • Thiophene Derivatives (Target and ): The sulfur atom in thiophene facilitates interactions with metalloenzymes or aromatic receptors, making these compounds candidates for drug design targeting central nervous system disorders .
  • Halogenated Analogs (): Fluorine and chlorine atoms enhance stability against oxidative metabolism, extending half-life in biological systems. These compounds are often explored in agrochemicals or long-acting therapeutics .

Biological Activity

1-(3-Methylthiophen-2-yl)ethylamine is a novel organic compound that combines a thiophene ring with an oxolane moiety. This unique structure suggests potential biological activities that warrant thorough investigation. The compound's design allows it to interact with various biological targets, including enzymes and receptors, making it a candidate for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of 1-(3-Methylthiophen-2-yl)ethylamine is C12H17NOSC_{12}H_{17}NOS, with a molecular weight of approximately 219.34 g/mol. Its structure includes:

  • Thiophene Ring : Contributes to its reactivity and biological interactions.
  • Oxolane (Tetrahydrofuran) : Provides stability and solubility in biological systems.

Table 1: Structural Features

FeatureDescription
Molecular Formula C₁₂H₁₇NOS
Molecular Weight 219.34 g/mol
Functional Groups Thiophene, Amine, Oxolane

The biological activity of 1-(3-Methylthiophen-2-yl)ethylamine is primarily attributed to its ability to bind to specific receptors and enzymes. Studies suggest that the compound may exhibit:

  • Antimicrobial Properties : Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through enzyme inhibition.

Case Studies

  • Antimicrobial Activity
    • In vitro studies demonstrated that 1-(3-Methylthiophen-2-yl)ethylamine exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.
  • Anti-inflammatory Effects
    • A recent study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed that treatment with 1-(3-Methylthiophen-2-yl)ethylamine reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeTest Organism/ModelObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant antibacterial activityStudy 1
AntimicrobialEscherichia coliLower MIC compared to standard drugsStudy 1
Anti-inflammatoryMacrophage modelReduced cytokine productionStudy 2

Computational Studies

Computational modeling has been employed to predict the binding affinity of 1-(3-Methylthiophen-2-yl)ethylamine with various biological targets. Molecular docking studies revealed strong interactions with enzymes involved in metabolic pathways, suggesting potential roles in drug development.

Q & A

Q. What are the established synthetic routes for 1-(3-Methylthiophen-2-yl)ethylamine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 3-methylthiophene derivatives (e.g., 3-methylthiophen-2-yl ethylamine) with oxolan-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to facilitate amine-alkyl coupling .
  • Step 2 : Optimize yield by controlling temperature (40–60°C), solvent polarity (e.g., ethanol or THF), and stoichiometry (1:1.2 amine:halide ratio). Use chromatographic purification (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Methods :
    • NMR : Confirm amine proton resonance (δ 1.2–2.8 ppm for CH₂ groups) and thiophene aromatic protons (δ 6.5–7.5 ppm) .
    • LC-MS : Verify molecular ion peaks (e.g., m/z 225.3 for C₁₁H₁₇NOS⁺) and monitor purity (>95%) .
    • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-S bonds (~680 cm⁻¹) .

Q. What preliminary biological assays are suitable for screening its activity?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates .
    • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities for biological targets (e.g., dopamine D₂ receptors). Focus on optimizing the oxolane ring’s conformation and thiophene substituent interactions .
  • QSAR studies : Correlate electronic properties (HOMO-LUMO gaps) of derivatives with activity data to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Example : If conflicting results arise in receptor activation studies (e.g., partial agonist vs. antagonist effects):
    • Reproducibility checks : Standardize assay conditions (cell line, buffer pH, incubation time) .
    • Orthogonal assays : Validate findings using calcium flux (FLIPR) and cAMP accumulation assays .
    • Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .

Q. How can the compound’s pharmacokinetic properties be improved without compromising activity?

  • Structural modifications :
    • Lipophilicity reduction : Introduce polar groups (e.g., hydroxyl or carboxyl) to the oxolane ring to enhance solubility .
    • Prodrug design : Mask the amine group with acetyl or tert-butyl carbamate, which hydrolyzes in vivo .
  • In silico ADMET prediction : Use SwissADME to optimize logP (<3) and BBB permeability .

Q. What are key structural analogs, and how do their activities compare?

  • Analog Table :

    Analog StructureKey ModificationActivity Change vs. Parent Compound
    [1-(3-Ethylthiophen-2-yl)ethyl]...Ethyl vs. methyl on thiopheneIncreased CYP3A4 inhibition (IC₅₀: 1.2 μM vs. 3.4 μM)
    [1-(3-Methylthiophen-2-yl)propyl]..Propyl linker extensionReduced receptor binding (Kᵢ: 8.9 nM vs. 2.1 nM)

Methodological Considerations

Q. How to troubleshoot low yields in large-scale synthesis?

  • Scale-up challenges :
    • Heat dissipation : Use jacketed reactors with precise temperature control to avoid exothermic side reactions .
    • Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .

Q. What techniques characterize the compound’s interaction with lipid bilayers?

  • Biophysical methods :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics to membrane-embedded receptors .
    • Fluorescence anisotropy : Assess membrane fluidity changes using DPH probes .

Q. How to validate off-target effects in complex biological systems?

  • Proteome-wide profiling :
    • Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to capture interacting proteins .
    • RNA-seq : Compare transcriptomic profiles of treated vs. untreated cells to identify dysregulated pathways .

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